Tyadfiasgrtgrrnai-nh2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

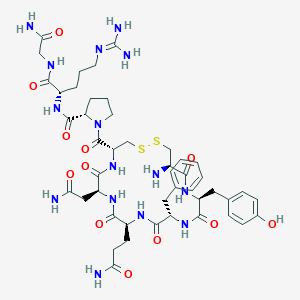

PKA inhibitor fragment (6-22) amide is a synthetic peptide inhibitor of cAMP-dependent protein kinase (PKA). It is derived from the heat-stable PKA inhibitor protein PKI . This inhibitor is the shortest synthetic PKI peptide that retains high potency for PKA inhibition .

Synthesis Analysis

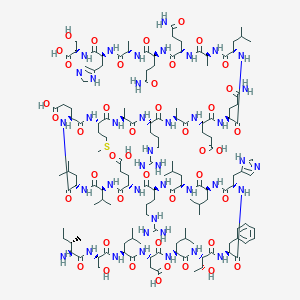

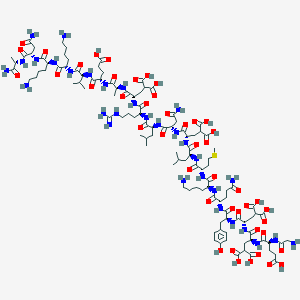

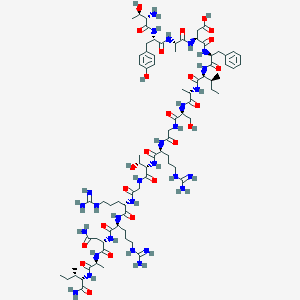

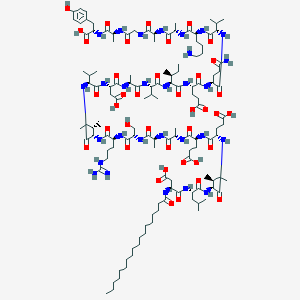

The synthesis of PKA inhibitor fragment (6-22) amide involves the use of a sequence of amino acids. The sequence is TYADFIASGRTGRRNAI, with modifications at Ile-17 to create a C-terminal amide . The synthesis process requires both the pseudosubstrate site (residues 14-22) and additional NH2-terminal determinants within residues 6-13 .Molecular Structure Analysis

The molecular weight of PKA inhibitor fragment (6-22) amide is 1868.08. Its molecular formula is C80H130N28O24 . The sequence of amino acids in this peptide is TYADFIASGRTGRRNAI, with a modification at Ile-17 to form a C-terminal amide .Chemical Reactions Analysis

PKA inhibitor fragment (6-22) amide interacts at the peptide/protein binding portion of the active site in a competitive manner with a low nanomolar Ki value . To inhibit CAMP-dependent protein kinase, PKA inhibitor fragment (6-22) requires both the pseudosubstrate site (residues 14-22) and additional NH2-terminal determinants within residues 6-13 .Physical And Chemical Properties Analysis

PKA inhibitor fragment (6-22) amide is a crystalline solid that is soluble to 1 mg/ml in water . The storage temperature for this compound is -20°C .Aplicaciones Científicas De Investigación

Efectos sobre los oocitos

Este compuesto se ha utilizado en experimentos de pinzamiento de voltaje de dos electrodos (TEVC) para estudiar sus efectos sobre los oocitos. TEVC es una técnica que se utiliza para medir las propiedades eléctricas de las células, y este inhibidor ayuda a comprender el papel de la PKA en la función de los oocitos .

Antinocicepción en ratones

Los investigadores han utilizado este inhibidor para estudiar sus efectos sobre los niveles de antinocicepción en ratones. La antinocicepción es el proceso de bloquear la detección de un estímulo doloroso o lesivo por las neuronas sensoriales. El papel del inhibidor en la modulación de la respuesta al dolor es un área de estudio significativa .

Ensayo de fosforilación de PKA

El compuesto se utiliza en ensayos de fosforilación de PKA para investigar los efectos inhibidores sobre la actividad de la proteína quinasa A (PKA). Los ensayos de fosforilación son críticos para estudiar la modulación de la actividad enzimática y las vías de transducción de señales .

Proliferación de células cancerosas

Los estudios han demostrado que el fragmento inhibidor de PKA (6-22) amida tiene efectos antiproliferativos sobre las células de cáncer de mama MDA-MB231, que están asociadas con la vía cAMP-PKA, ya que puede restaurar la acción de la oxitocina .

Investigación neurológica

En estudios neurológicos, la inhibición de la PKA por este compuesto podría revertir la tolerancia antinociceptiva a la morfina de bajo nivel en ratones, lo que indica su posible aplicación en el manejo de la tolerancia a los opioides . Además, puede inhibir significativamente la liberación espontánea de glicina y las corrientes postsinápticas subsiguientes en las neuronas, lo cual es crucial para comprender los mecanismos de liberación de neurotransmisores .

Mecanismo De Acción

Target of Action

Mode of Action

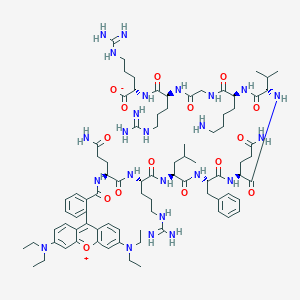

This compound is a synthetic peptide inhibitor of PKA . It is derived from the heat-stable PKA inhibitor protein PKI . The compound retains high potency for PKA inhibition . Both the arginine-containing pseudosubstrate site of the PKI peptide in its COOH terminus and the residue Phe 10 in NH2-terminal portion are required for this high affinity binding .

Biochemical Pathways

The compound inhibits the PKA, a key enzyme in the cAMP signaling pathway . This pathway plays a crucial role in multiple cellular processes, including cell proliferation, differentiation, and apoptosis .

Result of Action

The inhibition of PKA by this compound can significantly alter the cellular processes controlled by the cAMP signaling pathway . The exact molecular and cellular effects would depend on the specific cell type and context.

Safety and Hazards

Direcciones Futuras

The PKA inhibitor fragment (6-22) amide controls the biological activity of PKA and is primarily used for phosphorylation and dephosphorylation applications . It is considered to be the most effective and specific method to inhibit PKA and is widely used in related research . Future research may explore the potential functions of PKA inhibitor fragment (6-22) amide in regulating PKC activity and in coordinating PKC and PKA activities .

Propiedades

IUPAC Name |

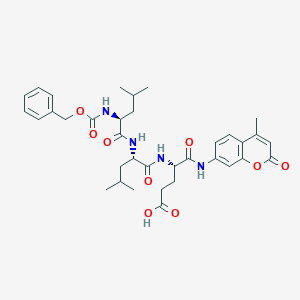

(3S)-4-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C80H130N28O24/c1-10-37(3)60(63(83)118)106-66(121)41(7)96-72(127)52(32-55(81)113)103-69(124)49(22-17-29-92-80(88)89)100-68(123)47(20-15-27-90-78(84)85)98-57(115)35-94-76(131)62(43(9)111)108-70(125)48(21-16-28-91-79(86)87)99-56(114)34-93-67(122)54(36-109)105-65(120)40(6)97-77(132)61(38(4)11-2)107-74(129)51(30-44-18-13-12-14-19-44)102-73(128)53(33-58(116)117)101-64(119)39(5)95-71(126)50(104-75(130)59(82)42(8)110)31-45-23-25-46(112)26-24-45/h12-14,18-19,23-26,37-43,47-54,59-62,109-112H,10-11,15-17,20-22,27-36,82H2,1-9H3,(H2,81,113)(H2,83,118)(H,93,122)(H,94,131)(H,95,126)(H,96,127)(H,97,132)(H,98,115)(H,99,114)(H,100,123)(H,101,119)(H,102,128)(H,103,124)(H,104,130)(H,105,120)(H,106,121)(H,107,129)(H,108,125)(H,116,117)(H4,84,85,90)(H4,86,87,91)(H4,88,89,92)/t37-,38-,39-,40-,41-,42+,43+,47-,48-,49-,50-,51-,52-,53-,54-,59-,60-,61-,62-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAKHFAFLRUNHLQ-PEBJKXEYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C(C)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H]([C@@H](C)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C80H130N28O24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1868.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: How does PKA inhibitor fragment (6-22) amide interact with its target, and what are the downstream effects of this interaction?

A: PKA inhibitor fragment (6-22) amide acts as a competitive inhibitor of Protein Kinase A (PKA), specifically targeting the catalytic subunit of the enzyme. [, ] This interaction prevents the binding of ATP and subsequent phosphorylation of downstream substrates, effectively inhibiting PKA activity. [] Consequently, this inhibition can modulate a range of cellular processes, including ion channel activity, neurotransmitter release, and cellular responses to hypoxia. [, ]

Q2: What is the role of PKA inhibitor fragment (6-22) amide in studying adenosine signaling pathways?

A: Research has shown that PKA inhibitor fragment (6-22) amide can be used to dissect the role of PKA in adenosine signaling. For example, a study using rat PC12 cells demonstrated that the modulatory effects of adenosine on hypoxia-induced membrane responses were abolished by intracellular application of PKA inhibitor fragment (6-22) amide. [] This suggests that the PKA pathway is crucial for adenosine-mediated modulation of membrane excitability under hypoxic conditions. []

Q3: Are there any studies indicating the use of PKA inhibitor fragment (6-22) amide in understanding neurotransmitter release mechanisms?

A: Yes, PKA inhibitor fragment (6-22) amide has been employed to investigate the intricate mechanisms of neurotransmitter release. A study focusing on glycine release in rat spinal cord slices revealed that direct injection of PKA inhibitor fragment (6-22) amide into neurons significantly impacted the amplitude of evoked inhibitory postsynaptic currents (eIPSCs). [] This effect indicated that PKA activity plays a crucial role in regulating the presynaptic release of glycine. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-[[(2S)-2-[2-[[2-[[(2S)-2-[bis(prop-2-enyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]ethylsulfanyl]-3-phenylpropanoyl]amino]-4-methylpentanoic acid](/img/structure/B549363.png)

![(2S)-2-[[(2S)-2-[(2-amino-4-methylpentyl)-methylamino]-4-methylpentanoyl]amino]-N-[(2S)-3-(1H-indol-3-yl)-1-oxo-1-[[(2S)-1-oxo-1-(2-oxoethylideneamino)-3-phenylpropan-2-yl]amino]propan-2-yl]pentanediamide](/img/structure/B549364.png)

![(3S)-4-[[(2S)-1-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-methylbutanoyl]-[(3S,4S)-4-amino-3-hydroxy-6-methylheptanoyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-6-methylheptanoic acid](/img/structure/B549376.png)